![molecular formula C20H23N3O2 B2930496 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-82-2](/img/structure/B2930496.png)
1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Environmental Biomonitoring
Compounds like 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, containing methoxy and phenyl groups, can be analogs or metabolites of environmental pollutants. Research in environmental science often focuses on the detection and effects of such organic pollutants. Studies like the evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure demonstrate the importance of monitoring exposure to organic compounds in environmental health (Dills et al., 2006). This suggests a potential application of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea or its derivatives in environmental biomonitoring, specifically in studies related to pollution exposure and its health impacts.
Pharmaceutical Research and Development
The presence of indolyl and urea functionalities indicates potential bioactivity, making compounds like 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea candidates for pharmaceutical research. These structures are often explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators. For instance, research on urinary biomarkers for assessing exposure to substances hints at the pharmacokinetic studies of novel therapeutic agents (Zhao et al., 2019). The compound could be of interest in the development of new drugs, following studies to understand its metabolism, efficacy, and safety profile.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-8-4-6-10-17(15)21-20(24)22-18-14-23(12-13-25-2)19-11-7-5-9-16(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKTJVQLKJAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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